molecular formula C9H11N3 B11483541 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine

2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine

Cat. No.: B11483541
M. Wt: 161.20 g/mol
InChI Key: KFNUVMFFRGAWNM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylpyrrole with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolopyridines .

Scientific Research Applications

2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways involving FGFRs.

    Medicine: This compound is investigated for its potential as an anticancer agent due to its inhibitory effects on FGFRs.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine involves the inhibition of FGFRs. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, the compound can disrupt these processes, leading to reduced tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit FGFRs makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2,3-dimethylpyrrolo[2,3-b]pyridin-1-amine

InChI

InChI=1S/C9H11N3/c1-6-7(2)12(10)9-8(6)4-3-5-11-9/h3-5H,10H2,1-2H3

InChI Key

KFNUVMFFRGAWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC=N2)N)C

Origin of Product

United States

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